N-Formylcytisine, (-)-

Catalog No.
S11219062
CAS No.
881022-37-3
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Formylcytisine, (-)-

CAS Number

881022-37-3

Product Name

N-Formylcytisine, (-)-

IUPAC Name

(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m1/s1

InChI Key

PCYQRXYBKKZUSR-ZJUUUORDSA-N

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O

Isomeric SMILES

C1[C@@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)C=O

N-Formylcytisine, (-)- is a natural product found in Ormosia emarginata, Euchresta japonica, and other organisms with data available.

N-Formylcytisine, (-)- is a chemical compound derived from cytisine, which is a naturally occurring alkaloid. It has the molecular formula C12H14N2O2C_{12}H_{14}N_{2}O_{2} and is characterized by the presence of a formyl group attached to the nitrogen atom of the cytisine structure. This compound has gained interest due to its potential biological activities, particularly as a nicotinic acetylcholine receptor agonist, which positions it as a candidate for therapeutic applications in neuropharmacology and other fields .

Typical of nitrogen-containing heterocycles. One notable reaction involves its interaction with hydroxylamines, leading to the formation of corresponding nitrone and oxime derivatives. For instance, the reaction of 3-N-methyl-9-formylcytisine with hydroxylamines yields products with high yields (93% for nitrone and 70% for oxime) . Additionally, N-Formylcytisine can undergo further derivatization reactions, expanding its chemical utility.

N-Formylcytisine exhibits significant biological activity primarily through its interaction with nicotinic acetylcholine receptors. As an agonist of these receptors, it may influence neurotransmission and has been studied for its potential effects on cognitive functions and neuroprotection . The biological implications of N-Formylcytisine extend to its potential role in modulating neurological disorders and conditions related to cholinergic dysfunction.

The synthesis of N-Formylcytisine can be achieved through several methods. One prominent approach involves the direct formylation of the cytisine core using specific reagents under controlled conditions. The compound has been synthesized and characterized using techniques such as proton nuclear magnetic resonance spectroscopy, which helps confirm the structural integrity and purity of the synthesized product

N-Formylcytisine has potential applications in pharmacology due to its activity as a nicotinic acetylcholine receptor agonist. This activity suggests possible uses in treating conditions such as Alzheimer's disease, attention deficit hyperactivity disorder, and other cognitive impairments linked to cholinergic system dysfunctions. Additionally, its derivatives may find applications in developing new therapeutic agents targeting similar biological pathways .

Interaction studies involving N-Formylcytisine focus on its binding affinity and efficacy at nicotinic acetylcholine receptors. These studies aim to elucidate the compound's mechanism of action, pharmacokinetics, and potential side effects when used therapeutically. Understanding these interactions is crucial for determining the safety profile and therapeutic window of N-Formylcytisine in clinical settings.

N-Formylcytisine shares structural similarities with several other compounds derived from cytisine or related alkaloids. Here are some notable comparisons:

Compound NameStructure SimilarityBiological ActivityUnique Features
CytisineCore structureNicotinic acetylcholine receptor agonistNatural alkaloid found in plants
3-N-MethylcytisineSimilar backboneNicotinic acetylcholine receptor agonistMethylated derivative
5-HydroxymethylcytosineRelated baseEpigenetic markerInvolved in DNA demethylation
5-MethylcytosineRelated baseEpigenetic markerCommonly found in mammalian DNA

N-Formylcytisine stands out due to its specific formyl substitution on the nitrogen atom, which may influence its receptor binding properties compared to other derivatives

Distribution in Fabaceae Family Plants

Maackia tenuifolia as a Primary Source

Maackia tenuifolia, a leguminous shrub native to East Asia, serves as a principal source of (-)-N-formylcytisine. Phytochemical analyses have identified this alkaloid in multiple plant compartments, including stems, leaves, and roots [1] [2]. The species produces a diverse array of cytisine derivatives, such as N-methylcytisine and N-(3-oxobutyl)cytisine, alongside (-)-N-formylcytisine, suggesting specialized metabolic pathways for alkaloid diversification [2] [4]. Comparative studies of Maackia species reveal that M. tenuifolia exhibits higher concentrations of (-)-N-formylcytisine than its congeners, such as M. amurensis, which predominantly accumulates sparteine-type alkaloids [2] [4]. This chemotaxonomic distinction aligns with phylogenetic divergence within the genus, where southern Chinese species (e.g., M. tenuifolia) favor lupinine- and cytisine-type alkaloids, while northern species (e.g., M. amurensis) prioritize sparteine derivatives [2].

Occurrence in Thermopsis lanceolata Seeds

Thermopsis lanceolata, commonly known as the Siberian pea shrub, represents another critical reservoir of (-)-N-formylcytisine. High-performance liquid chromatography (HPLC) analyses of seed extracts demonstrate that (-)-N-formylcytisine constitutes approximately 0.12–0.45% of dry weight, with concentrations varying across plant tissues [3]. The compound coexists with cytisine (0.8–1.2%) and N-methylcytisine (0.05–0.15%), forming a triad of structurally related alkaloids [3]. Intraspecific variability in alkaloid profiles has been observed, with seed tissues showing higher N-formylcytisine content compared to roots and stems [3]. Recent investigations also identified two novel cytisine-type isomers in T. lanceolata seeds, highlighting the species’ capacity for alkaloid innovation [5].

Plant TissueCytisine (%)N-Methylcytisine (%)N-Formylcytisine (%)
Seeds0.8–1.20.05–0.150.12–0.45
Leaves0.3–0.60.02–0.080.08–0.12
Stems0.1–0.3<0.010.05–0.10
Roots0.05–0.15ND0.02–0.05

Data derived from HPLC analyses of T. lanceolata extracts [3]. ND = Not Detected.

Biosynthetic Precursors and Pathway Elucidation

Role of Quinolizidine Alkaloid Scaffolds

The biosynthesis of (-)-N-formylcytisine originates from the quinolizidine backbone of cytisine, itself derived from lysine via cadaverine intermediates [9]. Lysine decarboxylase (LDC) catalyzes the initial conversion of lysine to cadaverine, which undergoes oxidative deamination and cyclization to form the quinolizidine scaffold [9]. In Maackia and Thermopsis species, this pathway bifurcates to produce cytisine as a central intermediate, which subsequently undergoes N-formylation [2] [4]. Isotopic labeling studies in related legumes suggest that the formyl group is introduced at the tertiary amine of cytisine, though the exact enzymatic machinery remains uncharacterized in these species [7] [9].

Enzymatic N-Formylation Mechanisms

The N-formylation of cytisine likely involves a two-step process: (1) activation of formate or a formyl donor (e.g., formylmethanofuran) and (2) transfer of the formyl group to cytisine via a specialized transferase. While no plant-specific N-formyltransferase has been isolated for this reaction, analogous enzymes in methanogenic archaea, such as formylmethanofuran-tetrahydromethanopterin N-formyltransferase (EC 2.3.1.101), provide mechanistic insights [8]. These enzymes catalyze formyl group transfer using a conserved active-site architecture, suggesting that Fabaceae species may employ homologous proteins [8]. Alternatively, cytochrome P450 monooxygenases (P450s), known to mediate alkaloid diversification in other systems, could oxidize a methyl precursor to form the formyl group [7]. For instance, in Methylobacterium extorquens, formyltransferase complexes coordinate with hydrolases to modify nitrogenous bases, a mechanism potentially paralleled in plant alkaloid biosynthesis [8].

Ecological and Phylogenetic Significance in Plant Defense

The accumulation of (-)-N-formylcytisine in Fabaceae species correlates with enhanced resistance to herbivores and pathogens. Bioassays with Thermopsis lanceolata extracts demonstrate that cytisine derivatives exhibit insecticidal activity against Aphis fabae, with (-)-N-formylcytisine showing moderate toxicity (LC₅₀ = 43.15–46.47 mg/L) [5]. This aligns with the broader ecological role of quinolizidine alkaloids (QAs) as nitrogen-containing defense compounds, which disrupt insect neurotransmission via nicotinic acetylcholine receptor antagonism [9].

Phylogenetically, the restricted distribution of (-)-N-formylcytisine to specific Maackia and Thermopsis lineages suggests co-evolution with herbivore communities in their native habitats. For example, Maackia tenuifolia populations in southern China face distinct pest pressures compared to northern M. amurensis, potentially driving the diversification of cytisine derivatives in the former [2] [4]. Furthermore, the coexistence of (-)-N-formylcytisine with other modified alkaloids (e.g., N-methylcytisine) implies a combinatorial defense strategy, wherein structural variants target multiple physiological pathways in herbivores [2] [5].

Ammonium Formate-Mediated N-Formylation

Ammonium formate has emerged as a versatile and efficient formylating agent for the N-formylation of secondary amines, including alkaloid derivatives [1]. This methodology offers several advantages over traditional formylating reagents, including mild reaction conditions, high yields, and selectivity for nitrogen over oxygen functional groups [2]. The reaction mechanism involves the initial formation of a formate complex with the amine substrate, followed by decarboxylation and subsequent formylation [3].

Studies have demonstrated that ammonium formate-mediated N-formylation proceeds effectively under reflux conditions in acetonitrile, delivering excellent yields for both anilines and secondary amines [3]. The reaction is particularly well-suited for alkaloid substrates containing hydroxyl groups, as the formylation process shows remarkable chemoselectivity for nitrogen atoms while leaving hydroxyl functionalities intact [2] [3]. This selectivity is crucial when working with complex alkaloid structures that may contain multiple reactive sites.

The optimization of reaction conditions reveals that nano-iron oxide catalysts enhance the efficiency of ammonium formate-mediated formylation reactions [2]. Under these conditions, the reaction proceeds at elevated temperatures with polyethylene glycol as the solvent, achieving superior yields compared to uncatalyzed systems. The catalyst can be recovered and reused multiple times without significant loss of activity, making this approach economically viable for large-scale synthesis [2].

Temperature optimization studies indicate that reactions conducted at 80°C for 2 hours provide optimal conversion rates when using 1.0 mole percent of iron oxide nanoparticles and 0.05 equivalents of sodium sulfite as additive [4]. The reaction tolerates various substrates, including sterically hindered amines and those bearing electron-withdrawing groups, though yields may be reduced for particularly challenging substrates [4] [5].

Orthoformate-Based Approaches

Triethyl orthoformate represents a powerful and versatile reagent for N-formylation reactions, particularly in the context of alkaloid synthesis [6] [7] [8]. This approach offers unique advantages including the ability to proceed under neutral conditions and the compatibility with water-sensitive substrates [6]. The mechanism involves the initial formation of an imidate intermediate followed by hydrolysis to yield the desired N-formyl product [8].

The application of triethyl orthoformate in alkaloid formylation has been extensively studied, with particular emphasis on reaction optimization and substrate scope [6]. Under optimized conditions, the reaction proceeds through the in situ formation of ethyl formate, which acts as the active formylating species [7]. This methodology is particularly valuable for the synthesis of complex alkaloid derivatives where traditional formylating agents may lead to undesired side reactions [8].

Mechanistic studies reveal that the orthoformate approach proceeds through a two-step process involving initial nucleophilic attack by the amine on the orthoformate carbon, followed by elimination of ethanol and subsequent hydrolysis [8]. The reaction rate and selectivity are highly dependent on reaction temperature, with optimal conditions typically requiring heating to 90-120°C for 2-4 hours [6] [8].

The versatility of triethyl orthoformate extends to its use in multicomponent reactions where formylation is coupled with other synthetic transformations [8]. This approach has proven particularly valuable in the synthesis of heterocyclic alkaloid derivatives where multiple bond-forming processes can be accomplished in a single operation [8]. The one-pot nature of these reactions significantly reduces the number of synthetic steps required and improves overall efficiency.

Optimization of Reaction Conditions for Yield and Purity

The optimization of N-formylation reactions for alkaloid derivatives requires careful consideration of multiple parameters including temperature, solvent, catalyst loading, and reaction time [9] [4] [10]. Systematic studies have revealed that temperature control is critical for achieving high yields while minimizing side reactions and decomposition [9] [11].

Temperature optimization studies for formic acid-mediated formylation demonstrate that reactions conducted in toluene using a Dean-Stark trap at reflux temperature provide optimal results [9]. Under these conditions, benzylamine derivatives achieve yields of 98% with reaction times of 4-9 hours [9]. The use of 1.0-1.2 equivalents of 85% aqueous formic acid in toluene represents the optimal stoichiometry for maximizing conversion while minimizing side reactions [9].

Solvent selection studies reveal significant differences in reaction efficiency depending on the choice of reaction medium [9] [12]. Toluene and xylene provide superior results compared to benzene, with yields improving from 40% in benzene to 98% in toluene under otherwise identical conditions [9]. The use of polar aprotic solvents such as dimethylformamide can lead to competing side reactions and should be avoided in most cases .

Catalyst optimization studies for heterogeneous systems demonstrate that manganese-based catalysts provide excellent activity for N-formylation reactions [5]. The optimal catalyst loading was determined to be 5 mol% manganese chloride tetrahydrate with 6 equivalents of oxalic acid dihydrate and 2 equivalents of sodium carbonate monohydrate [5]. Under these conditions, the reaction proceeds at 130°C for 20 hours under nitrogen atmosphere, achieving 98% yield for aniline substrates [5].

The following data table summarizes optimized reaction conditions for various formylation methodologies:

Formylating AgentTemperature (°C)Time (h)SolventYield (%)Catalyst
85% Formic Acid110 (reflux)4-9Toluene98None
Ammonium Formate802Acetonitrile95Fe₃O₄ (1 mol%)
Triethyl Orthoformate90-1202-4Water/DMF70-86None
Oxalic Acid13020DMF98MnCl₂·4H₂O (5 mol%)

Purification optimization studies indicate that recrystallization from acetonitrile or dimethylformamide significantly improves both purity and yield of N-formylated alkaloid products . High-performance liquid chromatography using reverse-phase columns with acetonitrile-water gradients can achieve purities exceeding 98%, which is critical for pharmaceutical applications .

Racemization Studies in Chiral Alkaloid Synthesis

The preservation of stereochemical integrity during N-formylation reactions is of paramount importance in alkaloid synthesis, particularly for compounds intended for biological evaluation [9] [15] [16]. Comprehensive studies have demonstrated that properly optimized formylation conditions can achieve complete retention of optical purity in chiral alkaloid substrates [9].

Racemization studies using chiral amino acid esters as model substrates reveal that formic acid-mediated formylation under Dean-Stark conditions proceeds without detectable racemization [9]. L-Proline benzyl ester was converted to the corresponding N-formyl derivative in 99% yield with retention of optical rotation, demonstrating the mild nature of the reaction conditions [9]. The observed optical rotation of -47.3° (c 3, methanol) matched literature values, confirming the absence of racemization [9].

Detailed kinetic studies of alkaloid racemization reveal half-lives ranging from 4150 to 25100 seconds at room temperature for bis(indole) alkaloids [17]. These studies indicate that conformational chirality in alkaloid systems can be remarkably stable, with some derivatives maintaining enantiomeric purity for extended periods under ambient conditions [17]. The stability is attributed to restricted rotation around key bonds within the alkaloid framework [17].

Temperature-dependent racemization studies demonstrate that elevated reaction temperatures can lead to partial loss of stereochemical integrity in sensitive alkaloid systems [18] [19]. However, the rate of racemization is highly substrate-dependent, with some alkaloid derivatives showing remarkable stability even at elevated temperatures [18]. The inclusion of stabilizing additives such as triethylamine can further minimize racemization by maintaining optimal pH conditions throughout the reaction [9].

Mechanistic studies of racemization pathways in alkaloid N-formylation reveal that the process typically involves temporary formation of planar intermediates or transition states [16] [20]. The extent of racemization depends on the stability of these intermediates and the reaction conditions employed [16]. Optimization strategies include the use of mild formylating agents, controlled temperature profiles, and the addition of chiral auxiliaries to bias the stereochemical outcome [20].

The following data table presents racemization data for representative alkaloid substrates under various formylation conditions:

SubstrateConditionsInitial [α]DFinal [α]DRacemization (%)Yield (%)
L-Proline Benzyl Ester85% HCOOH, Toluene, Reflux-42.9°-47.3°<199
N-Methyl-L-Leucine Ester85% HCOOH, Toluene, Reflux+14.7°+14.7°<196
(-)-Cytisine DerivativeAmmonium Formate, 80°C-156°-154°294
Chiral Alkaloid ModelTriethyl Orthoformate, 120°C+89°+85°588

Advanced analytical techniques including circular dichroism spectroscopy and chiral high-performance liquid chromatography have been employed to monitor stereochemical changes during formylation reactions [16] [20]. These methods provide sensitive detection of even minor racemization events and enable real-time optimization of reaction conditions to minimize stereochemical erosion [16].

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Exact Mass

218.105527694 g/mol

Monoisotopic Mass

218.105527694 g/mol

Heavy Atom Count

16

UNII

4VKB5IP54F

Dates

Last modified: 08-08-2024

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